2-Ethoxy-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-2-27-18-11-6-4-9-16(18)22(26)23-17-10-5-3-8-15(17)14-20-24-21(25-29-20)19-12-7-13-28-19/h3-13H,2,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGBCRFBJVMSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide typically involves multiple steps:
Formation of the Furan-2-YL-1,2,4-Oxadiazole Moiety: This can be achieved through the cyclization of a furan-2-carboxylic acid derivative with an appropriate amidoxime under dehydrating conditions.
Attachment of the Benzamide Core: The oxadiazole intermediate is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The oxadiazole ring can be reduced to an amine derivative under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Thiol or amine-substituted benzamides.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to 2-Ethoxy-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain oxadiazole derivatives showed IC50 values lower than standard chemotherapeutic agents against various cancer cell lines, indicating their potential as effective anticancer agents .
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity. Research has shown that oxadiazole derivatives can exhibit potent antibacterial and antifungal effects. In vitro studies revealed that some derivatives were effective against both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
There is emerging evidence suggesting that compounds with similar structures may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . This application is particularly relevant in the context of chronic inflammatory diseases.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Oxadiazole Ring : The initial step often involves the reaction of hydrazides with carboxylic acids or their derivatives to form oxadiazoles.
- Coupling Reactions : The next step includes coupling the oxadiazole with an appropriate aromatic amine to form the final benzamide structure.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity compounds suitable for biological testing .
Case Study 1: Anticancer Screening
In a recent study published in a peer-reviewed journal, a series of oxadiazole derivatives were synthesized and tested against several cancer cell lines. The study found that the specific structural modifications in compounds similar to this compound significantly enhanced their cytotoxic effects compared to standard treatments .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on evaluating the antimicrobial properties of synthesized oxadiazole derivatives. The results indicated that specific substitutions on the oxadiazole ring led to enhanced activity against resistant bacterial strains . This highlights the potential for developing new antimicrobial agents based on this compound's framework.
Mechanism of Action
The mechanism by which 2-Ethoxy-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and oxadiazole moieties could play a role in binding to these targets, while the benzamide core might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Research Findings and Inferences
Physicochemical Properties
- Lipophilicity : The target compound’s benzamide core and ethoxy group likely result in a higher logP than BG14512, favoring blood-brain barrier penetration but complicating formulation .
- Synthetic Routes : Analogous compounds (e.g., BG14512, GR125743) are synthesized via amide coupling between acyl chlorides and amines in polar solvents like pyridine, suggesting a feasible pathway for the target compound .
Biological Activity
The compound 2-Ethoxy-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates the 1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties. The following sections detail the biological activities associated with this compound, supported by relevant research findings and data.
Anticancer Activity
Research has demonstrated that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The compound is hypothesized to follow similar mechanisms due to its structural similarities.
- Case Study : A study on related oxadiazole compounds showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate antiproliferative activity .
Antimicrobial Activity
The presence of furan and oxadiazole rings has been linked to antimicrobial properties. Compounds with these functionalities have been reported to inhibit bacterial growth and show antifungal activity.
- Research Findings : A review highlighted that oxadiazole derivatives exhibit inhibition against various pathogens including Staphylococcus aureus and Candida albicans, suggesting that this compound may possess similar antimicrobial effects .
Anti-inflammatory Activity
Inflammation is a critical factor in numerous diseases. Compounds with oxadiazole structures have been shown to modulate inflammatory pathways.
- Mechanism : The anti-inflammatory action is often attributed to the inhibition of cyclooxygenases (COX) and other inflammatory mediators. Some studies indicate that oxadiazole derivatives can reduce inflammation markers in vitro .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of new compounds. The following table summarizes key findings related to structural modifications and their impact on biological activity:
| Structural Feature | Activity Impact |
|---|---|
| Ethoxy Group | Enhances solubility and bioavailability |
| Furan Substitution | Increases anticancer potency |
| Oxadiazole Ring | Broadens spectrum of biological activities |
Q & A
Basic: What synthetic strategies are most effective for constructing the oxadiazole and benzamide moieties in this compound?
The synthesis typically involves multi-step protocols:
- Oxadiazole formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or polyphosphoric acid) .
- Benzamide linkage : Amide coupling via activation of the carboxylic acid (e.g., EDCI/HOBt) with the aniline derivative .
- Substituent introduction : Suzuki-Miyaura coupling for aryl-aryl bond formation, particularly for attaching the furan and phenyl groups .
Critical parameters : Reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) .
Basic: What spectroscopic methods are essential for confirming the compound’s structural integrity?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 8.2–7.2 ppm (aromatic protons), δ 4.3–3.8 ppm (ethoxy group), and δ 5.1–4.9 ppm (methylene bridge) .
- ¹³C NMR : Signals for the oxadiazole ring (C=O at ~165 ppm) and benzamide carbonyl (~170 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., m/z 407.1504 for C₂₃H₂₁N₃O₄) .
- IR spectroscopy : Stretching vibrations for amide (1650–1680 cm⁻¹) and oxadiazole (1550–1600 cm⁻¹) groups .
Advanced: How does the furan-oxadiazole hybrid structure influence its bioactivity in enzyme inhibition assays?
- Electronic effects : The electron-rich furan ring enhances π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 or kinases) .
- Steric flexibility : The methylene bridge between oxadiazole and phenyl groups allows conformational adaptability for target binding .
- Case study : Analogous compounds with oxadiazole moieties show IC₅₀ values <10 µM in anti-inflammatory assays, attributed to hydrogen bonding with catalytic residues .
Methodological note : Use competitive inhibition assays (e.g., fluorescence polarization) to quantify binding affinity .
Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets like PARP-1 or EGFR .
- ADMET prediction : Tools like SwissADME assess logP (~3.5), solubility (<50 µg/mL), and CYP450 interactions .
- Structural modifications : Introducing polar groups (e.g., -OH or -NH₂) at the benzamide para-position improves aqueous solubility without compromising activity .
Advanced: How do researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Case example : Discrepancies in IC₅₀ values for oxadiazole derivatives may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Substituent effects : Electron-withdrawing groups on the phenyl ring enhance oxidative stability but reduce membrane permeability .
Resolution strategy : - Standardize assays using WHO-recommended protocols.
- Perform head-to-head comparisons of analogs under identical conditions .
Basic: What are the recommended storage conditions to maintain compound stability?
- Temperature : Store at –20°C in airtight, light-resistant vials .
- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles (>3 cycles degrade purity by ~15%) .
- Purity monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis byproducts (e.g., free benzamide) .
Advanced: What in vivo models are suitable for evaluating this compound’s therapeutic potential?
- Anti-cancer : Xenograft models (e.g., HCT-116 colorectal tumors) with oral dosing (10–50 mg/kg/day) .
- Anti-inflammatory : Carrageenan-induced paw edema in rats, measuring cytokine levels (IL-6, TNF-α) via ELISA .
Ethical compliance : Follow ARRIVE guidelines for humane endpoints and sample size justification .
Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?
- Key modifications :
- Data-driven design : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent electronegativity with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
